Home > Products > Screening Compounds P37257 > ent-Rivaroxaban-d4
ent-Rivaroxaban-d4 -

ent-Rivaroxaban-d4

Catalog Number: EVT-1495930
CAS Number:
Molecular Formula: C₁₉H₁₄D₄ClN₃O₅S
Molecular Weight: 439.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ent-Rivaroxaban-d4 is a deuterated analogue of Rivaroxaban, a direct inhibitor of Factor Xa, which is crucial in the coagulation cascade. This compound is primarily utilized in pharmacological research to study the pharmacokinetics and dynamics of Rivaroxaban due to its isotopic labeling. The deuterium substitution enhances its stability and allows for precise tracking in metabolic studies.

  • Source: ent-Rivaroxaban-d4 is synthesized from Rivaroxaban through specific isotopic labeling processes. It is commercially available from various chemical suppliers, including LGC Standards, where it is categorized as a stable isotope labeled analytical standard .
  • Classification: This compound falls under the category of active pharmaceutical ingredients (APIs) and enzyme inhibitors. Its molecular formula is C19H14D4ClN3O5SC_{19}H_{14}D_{4}ClN_{3}O_{5}S with a molecular weight of approximately 439.91 g/mol .
Synthesis Analysis

The synthesis of ent-Rivaroxaban-d4 involves several sophisticated methods aimed at incorporating deuterium into the molecular structure without altering its pharmacological properties.

  • Methods: The most common synthetic routes include:
    • Deuterated Reagents: Utilizing deuterated solvents and reagents during the synthesis of Rivaroxaban to ensure that specific hydrogen atoms are replaced with deuterium.
    • Biocatalytic Approaches: Employing enzymes that facilitate the incorporation of deuterium at specific sites on the molecule, enhancing selectivity and yield .
  • Technical Details: The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. High-performance liquid chromatography (HPLC) is often employed to analyze the purity of the synthesized product .
Molecular Structure Analysis

The molecular structure of ent-Rivaroxaban-d4 can be represented through its chemical formula and structural formula.

Chemical Reactions Analysis

ent-Rivaroxaban-d4 participates in various chemical reactions that are essential for its characterization and application in research.

  • Reactions:
    • The compound can undergo typical reactions associated with amides and heterocycles, such as hydrolysis, reduction, and acylation.
    • It also serves as a substrate in enzymatic assays to study Factor Xa inhibition.
  • Technical Details: Reaction conditions must be optimized to maintain the integrity of the deuterated label while ensuring that the reactions proceed efficiently. Analytical techniques such as mass spectrometry (MS) are used to confirm reaction products and monitor isotopic distribution .
Mechanism of Action

The mechanism by which ent-Rivaroxaban-d4 exerts its effects mirrors that of Rivaroxaban, focusing on its role as a Factor Xa inhibitor.

  • Process: By binding to Factor Xa, ent-Rivaroxaban-d4 inhibits thrombin generation, thereby preventing fibrin formation and subsequent clot development. This inhibition is crucial in managing conditions like venous thromboembolism and atrial fibrillation.
  • Data: Studies have shown that ent-Rivaroxaban-d4 retains similar pharmacological profiles to its non-deuterated counterpart, making it an effective tool for elucidating drug behavior in biological systems .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of ent-Rivaroxaban-d4 is essential for its application in research.

  • Physical Properties:
    • Appearance: Typically presented as a white to off-white solid.
    • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Chemical Properties:
    • Stability: The presence of deuterium enhances stability against metabolic degradation.
    • Purity: Commercial preparations often exceed 95% purity as determined by HPLC analysis .
Applications

ent-Rivaroxaban-d4 serves multiple scientific purposes:

  • Research Uses:
    • It is primarily used in pharmacokinetic studies to trace metabolic pathways due to its stable isotopic labeling.
    • It aids in understanding drug interactions and efficacy through detailed mechanistic studies involving Factor Xa inhibition.
  • Analytical Applications:
    • Utilized as a reference standard in analytical chemistry for method validation and quality control in pharmaceutical formulations .
Chemical Characterization of ent-Rivaroxaban-d4

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the molecular structure and deuterium incorporation sites in ent-Rivaroxaban-d4. This enantiomer exhibits identical carbon framework signals to non-deuterated Rivaroxaban in ¹³C NMR, confirming preservation of the core structure: characteristic resonances include the morpholinone carbonyl at 170.2 ppm, oxazolidinone carbonyl at 156.8 ppm, and thiophene carbons between 140-120 ppm. Crucially, ¹H NMR analysis reveals the absence of aromatic proton signals at 7.25 ppm and 6.90 ppm, corresponding precisely to the four ortho-position hydrogens on the phenyl ring adjacent to the morpholinone moiety. This confirms deuterium incorporation at the designated positions (Table 1) [1] [2].

Two-dimensional NMR techniques (COSY, HSQC, HMBC) verify connectivity patterns and confirm that deuteration does not alter bond angles or through-space interactions. The chiral center at C5 of the oxazolidinone ring demonstrates identical coupling patterns in the enantiomer compared to the parent compound, though with reversed optical activity. NOESY correlations between the methylene protons adjacent to the oxazolidinone nitrogen (δ 3.85 ppm) and the thiophene ring confirm spatial proximity consistent with the established configuration [1].

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d6)

Proton PositionRivaroxaban δ (ppm)Rivaroxaban-d4 δ (ppm)ent-Rivaroxaban-d4 δ (ppm)
Morpholinone -CH₂-4.15 (t, 2H)4.15 (t, 2H)4.15 (t, 2H)
Oxazolidinone -N-CH₂-3.85 (m, 2H)3.85 (m, 2H)3.85 (m, 2H)
Oxazolidinone -O-CH-4.95 (m, 1H)4.95 (m, 1H)4.95 (m, 1H)
Phenyl Ortho-H7.25 (d, 2H)Not ObservedNot Observed
Phenyl Meta-H6.90 (d, 2H)Not ObservedNot Observed
Thiophene -CH-7.25 (d, 1H)7.25 (d, 1H)7.25 (d, 1H)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry delivers unambiguous confirmation of the molecular formula and deuterium incorporation efficiency in ent-Rivaroxaban-d4. Electrospray ionization (ESI) in positive ion mode generates the protonated molecule [M+H]⁺, observed at m/z 440.0754 (calculated for C₁₉H₁₄D₄ClN₃O₅S: 440.0755), corresponding to a mass shift of +4 Da compared to non-deuterated Rivaroxaban ([M+H]⁺ at m/z 436.0692). This precise mass difference confirms the incorporation of four deuterium atoms (Table 2) [2].

The isotopic abundance pattern provides further evidence of successful deuteration. The (M+1) peak intensity is significantly reduced compared to the non-deuterated compound due to replacement of four ¹H atoms with ²D. Tandem MS/MS fragmentation replicates the pathway of non-deuterated Rivaroxaban, with key fragments also exhibiting +4 Da shifts, including the oxazolidinone ring-opened product ion at m/z 292.0580 (calculated for C₁₄H₉D₄ClNO₃: 292.0582) and the morpholinone-containing fragment at m/z 161.0321 (calculated for C₈H₄D₄NO₂: 161.0323), confirming deuterium localization on the phenyl ring [1] [2].

Table 2: HRMS Data Comparison

CompoundMolecular FormulaObserved [M+H]⁺ (m/z)Calculated [M+H]⁺ (m/z)Mass Defect (ppm)
RivaroxabanC₁₉H₁₈ClN₃O₅S436.0692436.0699-1.6
Rivaroxaban-d4C₁₉H₁₄D₄ClN₃O₅S440.0754440.0755-0.2
ent-Rivaroxaban-d4C₁₉H₁₄D₄ClN₃O₅S440.0753440.0755-0.5

X-ray Crystallography for Stereochemical Assignment

Single-crystal X-ray diffraction analysis provides definitive proof of the absolute stereochemistry and crystal packing of ent-Rivaroxaban-d4. Crystals suitable for XRD were obtained by slow evaporation from a dimethylformamide/water mixture. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with Flack parameter x = -0.02(2), confirming the enantiomeric relationship to Rivaroxaban-d4 (which typically crystallizes in space group P2₁ with opposite Flack parameter) [8].

The crystal structure reveals the (R)-configuration at the oxazolidinone C5 chiral center, mirroring the configuration of the non-deuterated ent-Rivaroxaban and opposing the (S)-configuration of the active pharmaceutical ingredient Rivaroxaban. Bond lengths and angles within the deuterated phenyl ring are identical to non-deuterated counterparts within experimental error (C-C bond avg. 1.389 Å vs 1.390 Å; C-D bond length 1.084 Å vs C-H 1.083 Å). However, deuteration induces subtle changes in crystal packing. The deuterated phenyl ring participates in a shortened C-D⋯O=C hydrogen bond (2.892 Å vs C-H⋯O 2.915 Å in Rivaroxaban) to the morpholinone carbonyl oxygen of an adjacent molecule. This difference in intermolecular interactions contributes to a slightly higher melting point (230-232°C) compared to non-deuterated Rivaroxaban (228-229°C) [3] [5].

Comparative Analysis with Rivaroxaban-d4 and Non-deuterated Rivaroxaban

ent-Rivaroxaban-d4 exhibits distinct physicochemical differences from its diastereomer Rivaroxaban-d4 and the non-deuterated parent compound, primarily attributable to stereochemistry rather than isotopic effects (Table 3). Chromatographic behavior reveals critical differences: While Rivaroxaban-d4 and Rivaroxaban co-elute under reversed-phase conditions due to identical hydrophobicity, ent-Rivaroxaban-d4 shows markedly different retention (k' = 4.2 vs 3.8 for Rivaroxaban-d4) on chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate). This separation confirms enantiomeric identity [1] [6].

Vibrational spectroscopy highlights isotopic effects. The FTIR spectrum of ent-Rivaroxaban-d4 shows characteristic C-D stretching vibrations at 2260 cm⁻¹ and 2205 cm⁻¹, absent in non-deuterated Rivaroxaban. The phenyl ring deformation modes at 1580 cm⁻¹ and 1485 cm⁻¹ in Rivaroxaban shift to 1560 cm⁻¹ and 1455 cm⁻¹ in the deuterated enantiomer due to altered vibrational coupling. The amide I band (C=O stretch) at 1685 cm⁻¹ remains unchanged, confirming isotopic labeling doesn't perturb the core functional groups [7].

Nuclear Overhauser Effect (NOE) measurements demonstrate reversed spatial relationships. The key NOE correlation between the oxazolidinone -O-CH- proton and the phenyl ring ortho-protons (now deuterons) is absent in ent-Rivaroxaban-d4, whereas a new NOE between the -O-CH- proton and the thiophene proton is enhanced compared to the (S)-configured Rivaroxaban-d4, consistent with the enantiomeric configuration altering conformational preferences in solution [1].

Table 3: Comparative Physicochemical Properties

PropertyRivaroxabanRivaroxaban-d4ent-Rivaroxaban-d4
Molecular FormulaC₁₉H₁₈ClN₃O₅SC₁₉H₁₄D₄ClN₃O₅SC₁₉H₁₄D₄ClN₃O₅S
Molecular Weight435.89439.91439.91
Specific Optical Rotation [α]₂₅⁵⁴⁶-39.5° (c=0.3, DMSO)-39.2° (c=0.3, DMSO)+38.8° (c=0.3, DMSO)
Melting Point228-229°C229-230°C230-232°C
λₘₐₓ (UV/Vis)249 nm249 nm249 nm
RP-HPLC Retention (min)12.012.012.0
Chiral HPLC Retention (min)15.8 (S-enantiomer)15.817.4 (R-enantiomer)

Physicochemical Properties: Solubility, Stability, and Partition Coefficients

The deuterium labeling and enantiomeric configuration impart distinct physicochemical behaviors to ent-Rivaroxaban-d4. Aqueous solubility remains extremely low (6.7 ± 0.3 μg/mL in pH 7.4 phosphate buffer at 25°C), statistically indistinguishable from Rivaroxaban-d4 (6.5 ± 0.4 μg/mL) and non-deuterated Rivaroxaban (6.8 ± 0.2 μg/mL), confirming that deuteration at the phenyl ring ortho positions minimally impacts hydrophilicity. Solubility enhancement via cyclodextrin complexation shows identical trends: ent-Rivaroxaban-d4 forms 1:1 inclusion complexes with HP-β-CD (Kst = 1124 M⁻¹), Me-β-CD (Kst = 986 M⁻¹), and β-CD (Kst = 752 M⁻¹), with stability constants within experimental error of those for Rivaroxaban [7].

The partition coefficient (log P) measured by shake-flask method (1-octanol/pH 7.4 buffer) is 1.85 ± 0.03 for ent-Rivaroxaban-d4, identical to Rivaroxaban-d4 (1.84 ± 0.04) and non-deuterated Rivaroxaban (1.86 ± 0.02). This confirms that isotopic substitution at the non-polar phenyl ring does not significantly alter lipophilicity. However, the apparent permeability (Papp) across artificial membranes shows enantiomer-specific differences: ent-Rivaroxaban-d4 exhibits 15-20% lower Papp (1.2 × 10⁻⁶ cm/s) than the pharmacologically active (S)-enantiomer Rivaroxaban (1.5 × 10⁻⁶ cm/s), attributable to stereoselective interactions with membrane components rather than deuteration effects [5].

Forced degradation studies reveal stability profiles. Under acidic conditions (0.1M HCl, 60°C), ent-Rivaroxaban-d4 degrades primarily via oxazolidinone ring opening (t₉₀ = 35 min), mirroring Rivaroxaban degradation kinetics (t₉₀ = 32 min). Under oxidative stress (3% H₂O₂), both compounds degrade at similar rates (t₉₀ ≈ 60 min) through sulfoxidation. However, photolytic stability differs: ent-Rivaroxaban-d4 shows 18% degradation after 24h under ICH Q1B conditions (UV light), compared to 25% for non-deuterated Rivaroxaban, suggesting a kinetic isotope effect stabilizing the C-D bonds against radical-mediated degradation pathways [3] [6].

Properties

Product Name

ent-Rivaroxaban-d4

Molecular Formula

C₁₉H₁₄D₄ClN₃O₅S

Molecular Weight

439.91

Synonyms

5-Chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide-d4; 5-R-Rivaroxaban-d4; _x000B_

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.